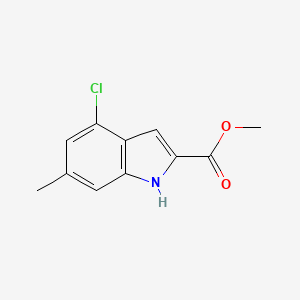
1-phenylcyclopropane-1-carbothioamide
Vue d'ensemble
Description
1-Phenylcyclopropane-1-carbothioamide (PCCA) is an organic compound with a cyclopropyl ring, a carboxamide group, and an aromatic ring. It is a colorless, odorless, and crystalline solid, and is soluble in most organic solvents. PCCA is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of polymers, surfactants, and in the development of new catalysts.
Applications De Recherche Scientifique
1-phenylcyclopropane-1-carbothioamide has been used extensively in scientific research. It is a common intermediate in the synthesis of various pharmaceuticals and agrochemicals, and has also been used in the synthesis of polymers, surfactants, and catalysts. In addition, this compound has been used in the development of new drugs and compounds, as well as in the study of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-phenylcyclopropane-1-carbothioamide is not yet fully understood. However, it is believed that this compound binds to proteins and other molecules in the body, and may act as an inhibitor of certain enzymes or other biochemical processes. It is also believed that this compound may act as a pro-drug, releasing active metabolites when metabolized in the body.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound may affect the activity of certain enzymes, as well as the expression of certain genes. It has also been shown to affect the levels of certain hormones, such as cortisol and adrenaline. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-phenylcyclopropane-1-carbothioamide is an ideal compound for use in laboratory experiments due to its low cost and availability. It is a versatile compound, and can be used in a variety of different applications. However, this compound has some limitations. It is not very soluble in water, and is not very stable in the presence of light or oxygen. Additionally, this compound can be toxic if not handled properly.
Orientations Futures
There are a number of potential future directions for research involving 1-phenylcyclopropane-1-carbothioamide. One potential direction is to further study its biochemical and physiological effects. Additionally, more research could be done on the synthesis of this compound and its potential applications in the synthesis of new drugs and compounds. Furthermore, research could be done on the mechanism of action of this compound, as well as its potential toxicity. Finally, research could be done on the potential uses of this compound in drug delivery systems and drug formulations.
Propriétés
IUPAC Name |
1-phenylcyclopropane-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHVAPBTHOCEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870862-28-5 | |
| Record name | 1-phenylcyclopropane-1-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

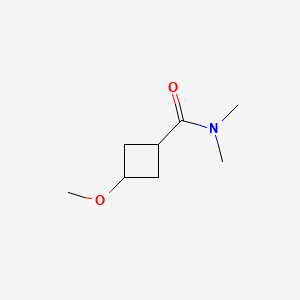

![methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate](/img/structure/B6604342.png)
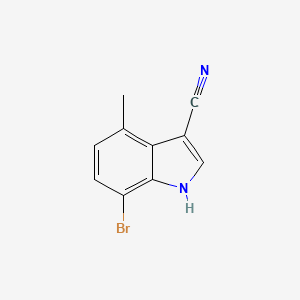


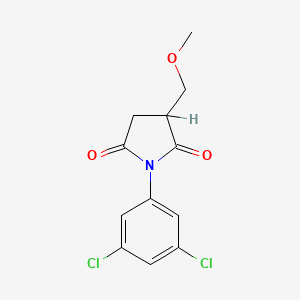
![6-bromo-1-methoxypyrrolo[1,2-a]pyrazine](/img/structure/B6604368.png)
![dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane](/img/structure/B6604371.png)
![2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one](/img/structure/B6604374.png)
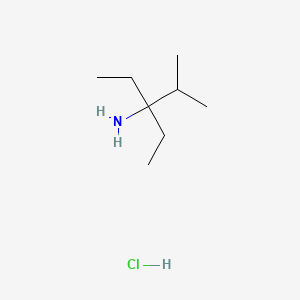

![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate](/img/structure/B6604388.png)
